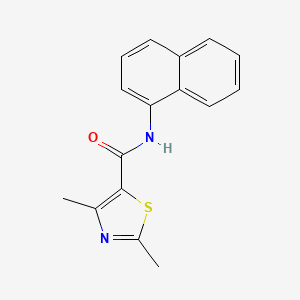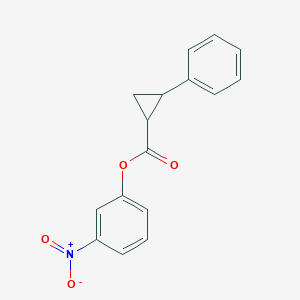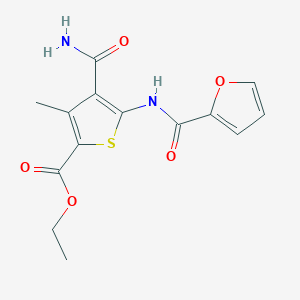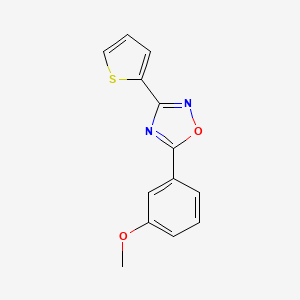![molecular formula C18H17FN4O B5543765 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of synthetic molecules that are typically studied for their potential biological activities and chemical properties. The molecular structure suggests it is a hybrid incorporating elements of pyrazole, azetidine, and fluoroquinoline frameworks.
Synthesis Analysis
The synthesis of related compounds involves multistep chemical reactions, often starting from simpler precursors. For example, compounds like 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines have been synthesized through reactions involving cascade imination/intramolecular decarboxylative coupling, demonstrating a general approach that could similarly apply to the synthesis of our compound of interest (Pandey, Bhowmik, & Batra, 2013).
Molecular Structure Analysis
The structure of related molecules, such as pyrazolo[3,4-c]isoquinoline derivatives, has been elucidated through various spectroscopic techniques. These compounds typically feature complex aromatic systems with multiple substituents influencing their chemical behavior and interaction potential (Dyachenko & Sukach, 2012).
Chemical Reactions and Properties
Compounds in this category often participate in reactions typical for aromatic and heterocyclic compounds, such as substitution or addition reactions. Their functional groups, such as the azetidinyl and pyrazolyl moieties, can undergo various transformations, contributing to the compound's versatility in chemical syntheses and modifications (Frigola et al., 1994).
Scientific Research Applications
Synthesis and Structural Analysis
- Research has developed methodologies for synthesizing fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives, showcasing the versatility of fluoro-substituted compounds in medicinal chemistry (Novikov et al., 2005).
- Another study introduced AZD9833, a potent selective estrogen receptor degrader (SERD) and antagonist, highlighting the importance of structural design in developing therapeutics for ER+ breast cancer (Scott et al., 2020).
Antimicrobial Activity
- Novel nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been synthesized, expanding the spectrum of this class of antibiotics to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
- The synthesis and characterization of quinoline-based derivatives have shown broad-spectrum antimicrobial potency, indicating their potential as lead molecules for developing new antimicrobial agents (Desai et al., 2012).
Anticancer Activity
- A study on pyrano[2,3-d][1,2,3]triazine derivatives synthesized from 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone has demonstrated in vitro anticancer activity, showcasing the potential of such compounds in cancer treatment (Ouf et al., 2014).
Kinase Inhibition
- A pyrazolone-based class II c-Met inhibitor demonstrated significant potency against c-Met-dependent tumors, highlighting the role of structural design in achieving selective kinase inhibition (Liu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-8-12(2)23(21-11)14-9-22(10-14)18(24)16-7-6-13-4-3-5-15(19)17(13)20-16/h3-8,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYWLJKLLRDJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)



![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)
![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)


